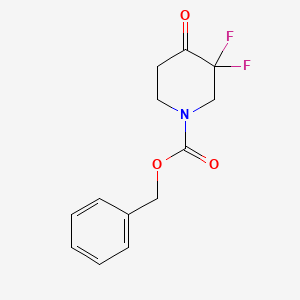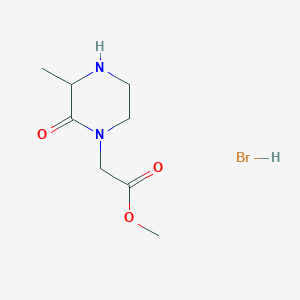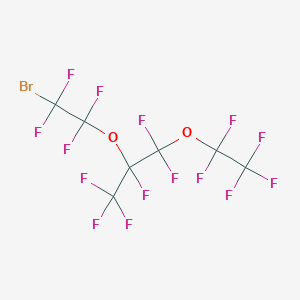
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of perfluorinated ether, which means it contains carbon-fluorine bonds and an ether group. Perfluorinated ethers are known for their stability, resistance to heat, and non-reactivity, which makes them useful in various industrial applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromo and fluoro groups onto the ethoxy and propoxy moieties. This could potentially be achieved through halogenation and fluorination reactions .Molecular Structure Analysis
The molecule consists of a propane backbone with fluorinated ethoxy and pentafluoroethoxy substituents. The high degree of fluorination would likely make the compound highly stable and resistant to degradation .Physical And Chemical Properties Analysis
Based on its structure, we can infer that it’s likely to be a liquid at room temperature, given the presence of the ether groups and the size of the molecule . It’s also likely to be non-polar due to the C-F bonds, and thus, it would be expected to have low solubility in polar solvents .Aplicaciones Científicas De Investigación
Advanced Synthesis Techniques
Research into fluorinated compounds often involves the development of advanced synthetic techniques. For example, the generation and [4+3]-Cycloaddition of Oxyallyl Intermediates showcases the use of fluorinated solvents and reagents to facilitate complex cycloaddition reactions, leading to high yields of the desired products (Föhlisch, Gehrlach, & Geywitz, 1987). Such methodologies could be applied in the synthesis of complex molecules, including pharmaceuticals and polymers, where fluorinated compounds often play critical roles due to their unique properties.
Material Science
The physical properties of fluorinated ethers, such as hydrofluoroethers (HFEs), have been extensively studied for applications in material science. For instance, the density, surface tension, and kinematic viscosity of a series of HFEs were investigated, highlighting their potential use in various industrial applications due to their unique thermophysical properties (Rausch, Kretschmer, Will, Leipertz, & Fröba, 2015). Such compounds could be utilized in cooling systems, as solvents, or in the creation of novel materials with specific desired properties.
Catalysis and Fluorination Reactions
The synthesis and characterization of new fluorine-containing polyethers demonstrate the ongoing interest in incorporating fluorine into complex molecules (Fitch et al., 2003). Fluorinated compounds often exhibit unique reactivity and stability, making them valuable in catalysis and as intermediates in organic synthesis. The development of fluorination techniques and the synthesis of fluorinated building blocks are critical for the creation of molecules with specific properties, such as increased metabolic stability or altered physicochemical characteristics for pharmaceuticals.
Safety and Environmental Applications
The investigation into safe electrolytes for lithium-ion batteries that incorporate fluorinated components underscores the importance of fluorinated compounds in enhancing safety and performance in energy storage technologies (Liu et al., 2016). The introduction of fluorine atoms can significantly alter the chemical and physical properties of materials, leading to improved stability, reduced flammability, and enhanced ionic conductivity, which are crucial attributes for the development of safer and more efficient batteries.
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF15O2/c8-2(10,11)6(20,21)24-1(9,3(12,13)14)5(18,19)25-7(22,23)4(15,16)17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHGTHHVJHGUNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF15O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896487 |
Source


|
| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane | |
CAS RN |
1482416-44-3 |
Source


|
| Record name | 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

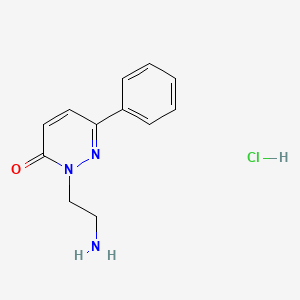
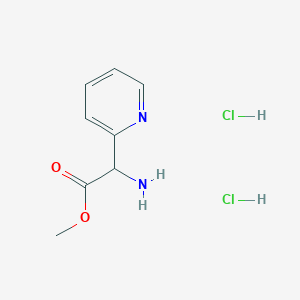

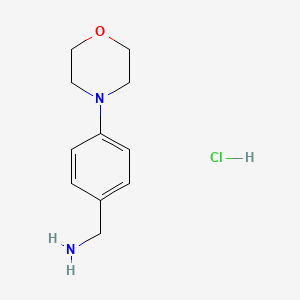
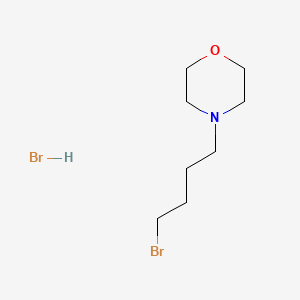

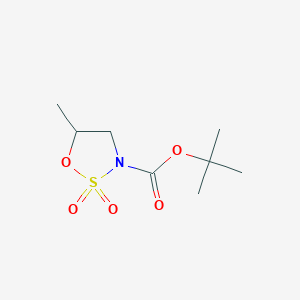


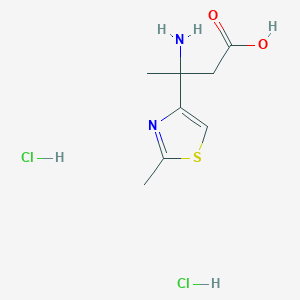
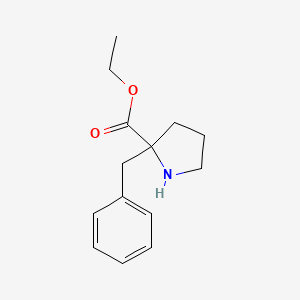
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)
